11-dehydro-thromboxane B2(1-)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

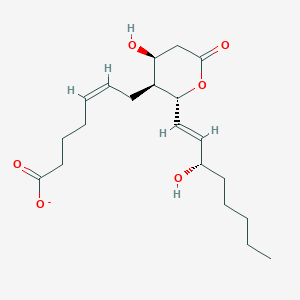

11-dehydro-thromboxane B2(1-) is a thromboxane anion that is the conjugate base of 11-dehydro-thromboxane B2, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a conjugate base of an 11-dehydro-thromboxane B2.

Applications De Recherche Scientifique

Biomarker for Cardiovascular Diseases

11-dehydro-TXB2 has emerged as a significant biomarker for assessing platelet activation and thromboxane synthesis, which are critical factors in cardiovascular diseases.

- Risk Assessment : Elevated levels of urinary 11-dehydro-TXB2 have been associated with increased mortality risk among patients with stable coronary artery disease (CAD). Research indicates that higher urinary concentrations correlate with higher mortality rates, suggesting its utility in predicting cardiovascular events and guiding secondary prevention strategies .

- Monitoring Antiplatelet Therapy : The compound is being investigated for its potential to monitor the effectiveness of antiplatelet therapies, especially in patients undergoing treatment with aspirin. Studies have shown that measuring urinary 11-dehydro-TXB2 can help identify patients who may require more intensive treatment due to inadequate response to standard therapies .

Implications in Cancer Research

Research indicates that 11-dehydro-TXB2 may also play a role in cancer biology.

- Tumor Microenvironment : The compound is produced by various immune cells within the tumor microenvironment, suggesting that it could influence tumor progression and metastasis. Its role as a chemoattractant receptor-homologous molecule expressed on TH2 cells indicates potential therapeutic targets for managing allergic responses and tumor-associated inflammation .

- Therapeutic Target : Given its involvement in inflammatory processes, targeting the 11-dehydro-TXB2 pathway may offer novel strategies for cancer treatment, particularly in cancers where inflammation plays a crucial role .

Clinical Applications and Case Studies

Numerous studies have documented the clinical relevance of 11-dehydro-TXB2 across different patient populations.

- Aspirin Resistance : A study highlighted that patients exhibiting high levels of urinary 11-dehydro-TXB2 might be resistant to aspirin therapy. This finding underscores the importance of measuring this metabolite to tailor antiplatelet therapy effectively .

- Age-Related Diseases : Persistent biosynthesis of thromboxane A2, indicated by elevated levels of 11-dehydro-TXB2, has been linked to age-related diseases such as acute and chronic cardio-cerebrovascular conditions. This association suggests that monitoring this metabolite could aid in early diagnosis and intervention strategies for older populations .

Summary Table of Findings

Analyse Des Réactions Chimiques

Key Chemical Reactions

Baeyer-Villiger Oxidation

PGD2 undergoes Baeyer-Villiger oxidation with hydrogen peroxide (H2O2) to form 11d-TXB2:

PGD2+H2O2Acidic conditions11d TXB2

This reaction inserts oxygen between C-11 and C-12, yielding the δ-lactone structure of 11d-TXB2 .

Metabolic Degradation

11d-TXB2 undergoes β-oxidation to form 11-dehydro-2,3-dinor-TXB2, a minor urinary metabolite .

Analytical Methods

Therapeutic and Diagnostic Relevance

11d-TXB2 is a biomarker for platelet activation and aspirin therapy efficacy . Elevated urinary levels correlate with:

-

Acute myocardial infarction (predicts left ventricular dysfunction) .

-

Pulmonary embolism (plasma levels exceed healthy controls) .

Structural Transformations

| Compound | Molecular Formula | Key Features |

|---|---|---|

| PGD2 | C20H34O5 | Cyclopentanone ring |

| 11d-TXB2 | C20H32O6 | δ-Lactone structure |

| TXB2 | C20H34O5 | Hemi-acetal form |

Propriétés

Formule moléculaire |

C20H31O6- |

|---|---|

Poids moléculaire |

367.5 g/mol |

Nom IUPAC |

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoate |

InChI |

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/p-1/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1 |

Clé InChI |

KJYIVXDPWBUJBQ-UHHGALCXSA-M |

SMILES isomérique |

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)[O-])O |

SMILES canonique |

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)[O-])O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.